4-Methylumbelliferyl 2-azido-2-deoxy-4,6-O-phenylmethylene-alpha-D-galactopyranoside
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Overview
Description
4-Methylumbelliferyl 2-azido-2-deoxy-4,6-O-phenylmethylene-alpha-D-galactopyranoside: is a fluorogenic substrate that reacts with beta D-galactosidase to produce light . This compound is widely used in biochemical research, particularly in the fields of diagnostics and enzyme activity assays .
Mechanism of Action
Target of Action
The primary target of 4-Methylumbelliferyl 2-Azido-2-deoxy-4,6-O-phenylmethylene-|A-D-galactopyranoside is the enzyme beta D galactosidase . This enzyme plays a crucial role in the hydrolysis of beta-D-galactosides into monosaccharides during metabolism .
Mode of Action
4-Methylumbelliferyl 2-Azido-2-deoxy-4,6-O-phenylmethylene-|A-D-galactopyranoside acts as a fluorogenic substrate for beta D galactosidase . When the enzyme interacts with this compound, it catalyzes a reaction that results in the production of light .
Biochemical Pathways
The compound is involved in the glycosidase activity pathway . It serves as a substrate for enzymatic reactions, facilitating the assessment and quantification of glycosidase activity . This is particularly important in the context of lysosomal storage disorders and metabolic anomalies .
Result of Action
The interaction of 4-Methylumbelliferyl 2-Azido-2-deoxy-4,6-O-phenylmethylene-|A-D-galactopyranoside with beta D galactosidase results in the production of light . This light production can be used as a measure of the activity of the enzyme, providing a useful tool for diagnostics and research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl 2-azido-2-deoxy-4,6-O-phenylmethylene-alpha-D-galactopyranoside involves multiple steps. The starting material is typically 4-methylumbelliferone, which undergoes glycosylation with a protected galactose derivative. The azido group is introduced via substitution reactions, and the phenylmethylene group is added to protect the hydroxyl groups during the synthesis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity reagents and solvents .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the azido group can yield amine derivatives.
Substitution: The azido group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols are used under mild conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a fluorogenic substrate in enzyme assays to study the activity of beta D-galactosidase. It is also used in synthetic organic chemistry for the development of new glycosylation reactions .
Biology: In biological research, it is used to study glycosidase activity in various organisms. It is also employed in the development of diagnostic assays for detecting enzyme deficiencies .
Medicine: The compound is used in medical research to develop diagnostic tools for diseases related to enzyme deficiencies, such as lysosomal storage disorders .
Industry: In the industrial sector, it is used in the production of diagnostic kits and reagents for biochemical assays .
Comparison with Similar Compounds
4-Methylumbelliferyl beta-D-galactopyranoside: Another fluorogenic substrate for beta D-galactosidase but lacks the azido and phenylmethylene groups.
4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside: Similar structure but with an acetamido group instead of an azido group.
4-Methylumbelliferyl 2-trifluoroacetyl-3,4,6-O-triacetyl-2-deoxy-beta-D-glucopyranoside: A related compound used in glycosidase assays but with different protective groups.
Uniqueness: The presence of the azido group in 4-Methylumbelliferyl 2-azido-2-deoxy-4,6-O-phenylmethylene-alpha-D-galactopyranoside makes it particularly useful for click chemistry applications. The phenylmethylene group provides additional stability and protection during synthetic procedures .
Properties
IUPAC Name |
7-[[(2S,4aR,6R,7R,8R,8aR)-7-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-4-methylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O7/c1-12-9-18(27)31-16-10-14(7-8-15(12)16)30-23-19(25-26-24)20(28)21-17(32-23)11-29-22(33-21)13-5-3-2-4-6-13/h2-10,17,19-23,28H,11H2,1H3/t17-,19-,20-,21+,22+,23+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWUUBHOPGUEKN-IYGHGDFISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C4C(O3)COC(O4)C5=CC=CC=C5)O)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]4[C@H](O3)CO[C@@H](O4)C5=CC=CC=C5)O)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858110 |
Source
|
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1147438-59-2 |
Source
|
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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